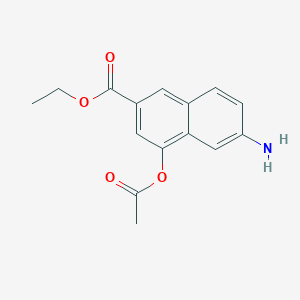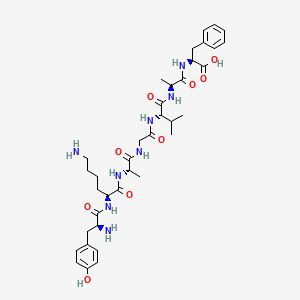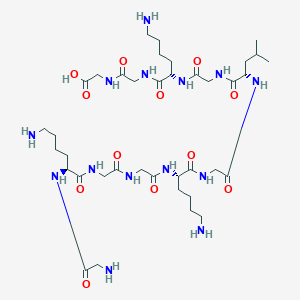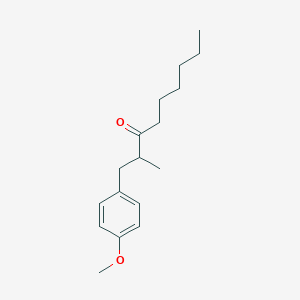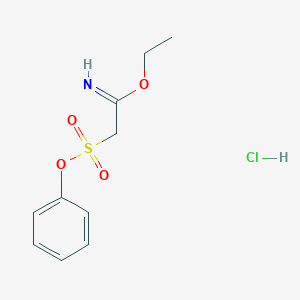![molecular formula C20H30F2O2 B12590981 Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl CAS No. 569335-91-7](/img/structure/B12590981.png)
Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl is a specialty chemical compound with the molecular formula C20H30F2O2 . It is known for its unique structural properties, which include a difluorobenzyl group and a tert-butyl peroxide moiety. This compound is used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl typically involves the reaction of difluorobenzyl chloride with tert-butyl hydroperoxide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using specialized equipment to handle the reactive intermediates and ensure safety. The process includes purification steps such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols or ketones.
Reduction: Reduction of the difluorobenzyl group can yield difluorotoluene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include difluorotoluene derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl involves the generation of free radicals from the peroxide group. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The difluorobenzyl group can interact with molecular targets through electrophilic aromatic substitution, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4’-ethyl-3,5-difluorobiphenyl
Uniqueness
Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl is unique due to its combination of a difluorobenzyl group and a tert-butyl peroxide moiety. This combination imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
569335-91-7 |
|---|---|
Molecular Formula |
C20H30F2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[tert-butylperoxy(difluoro)methyl]-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C20H30F2O2/c1-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)20(21,22)24-23-19(2,3)4/h11-16H,5-10H2,1-4H3 |
InChI Key |
ARECDENHMILKME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(OOC(C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)
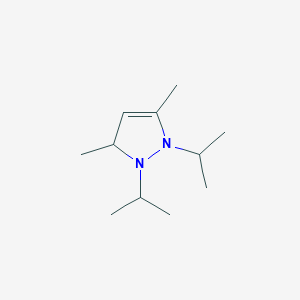
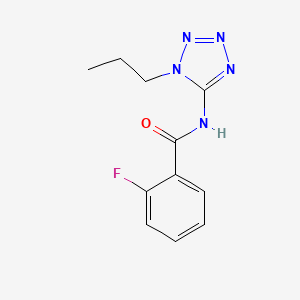
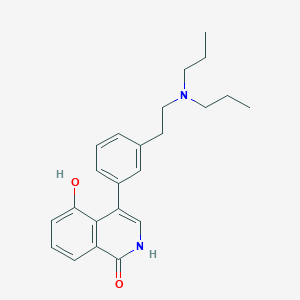

![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
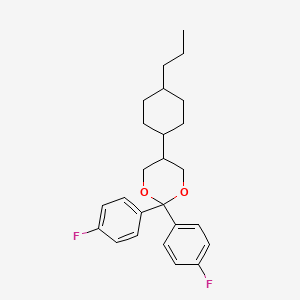
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
